molecular formula C10H11NO3S B8397850 5-Ethylsulfonyl-2-oxindole

5-Ethylsulfonyl-2-oxindole

Cat. No.: B8397850
M. Wt: 225.27 g/mol
InChI Key: OZJLIZASYJMKOO-UHFFFAOYSA-N
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Description

5-Ethylsulfonyl-2-oxindole is a high-purity organic compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel protease inhibitors. Recent scientific literature highlights the significant role of the oxindole motif in the design of potent macrocyclic peptide proteasome inhibitors . These inhibitors mimic the natural product TMC-95A, where the oxindole group is a critical structural feature that enhances binding potency by forming strong hydrogen bonds with the Gly23 residue in the β5-subunit of the 20S proteasome . Incorporating this oxindole group into peptide epoxyketones, similar to the drug carfilzomib, has been shown to produce inhibitors with entropically and enthalpically favored binding, leading to high inhibitory activity (IC50 = 0.19 μM) against the chymotrypsin-like (ChT-L) activity of the proteasome . This makes this compound a compound of great interest for researchers exploring new therapeutic avenues for conditions such as multiple myeloma . The ethylsulfonyl moiety on the indole ring further enhances the molecule's properties, making it a versatile scaffold for chemical diversification. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. References PubChem CID 23498854 Macrocyclic Oxindole Peptide Epoxyketones

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

5-ethylsulfonyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11NO3S/c1-2-15(13,14)8-3-4-9-7(5-8)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12)

InChI Key

OZJLIZASYJMKOO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs of this compound Derivatives

CAS Number Compound Name Structural Features Similarity Score Key Differences
116091-63-5 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide Methoxy, 2-oxopropyl, sulfonamide 0.90 2-oxopropyl vs. ethylsulfonyl substituent
82031-33-2 2-(2-Methoxyethoxy)benzenesulfonamide Methoxyethoxy, sulfonamide 0.81 Flexible ether chain vs. rigid ethylsulfonyl
33045-53-3 Ethyl 2-methoxy-5-sulfamoylbenzoate Ester, methoxy, sulfamoyl 0.80 Ester group introduces hydrolytic instability
32327-46-1 5-Methoxynaphthalene-1-sulfonamide Naphthalene core, methoxy, sulfonamide 0.76 Extended aromatic system alters steric bulk

Structural and Functional Analysis

2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (CAS: 116091-63-5) :

  • Similarity : Highest structural overlap (0.90) due to methoxy and sulfonamide groups.
  • Key Difference : The 2-oxopropyl group introduces a ketone functionality, which may enhance hydrogen-bonding interactions with biological targets but reduce metabolic stability compared to the ethylsulfonyl group .

2-(2-Methoxyethoxy)benzenesulfonamide (CAS: 82031-33-2): Similarity: Moderate (0.81) due to the methoxy-linked side chain.

Ethyl 2-methoxy-5-sulfamoylbenzoate (CAS: 33045-53-3) :

  • Similarity : Moderate (0.80) with a sulfamoyl group.
  • Key Difference : The ester moiety renders this compound prone to hydrolysis, limiting its utility in aqueous environments compared to the hydrolytically stable ethylsulfonyl group .

5-Methoxynaphthalene-1-sulfonamide (CAS: 32327-46-1): Similarity: Lowest (0.76) due to the naphthalene core.

Preparation Methods

Direct Sulfonation of Oxindole Intermediates

Electrophilic sulfonation of pre-formed 2-oxindole derivatives is challenging due to the electron-deficient nature of the aromatic ring. However, directed ortho-sulfonation using protecting groups has been explored. For example, 5-fluoro-2-oxindole derivatives were synthesized via KOH-mediated condensation of 5-fluoro-2-oxindole with aromatic aldehydes. Adapting this approach, a protected oxindole (e.g., N-Boc-2-oxindole) could undergo sulfonation at the 5-position using SO₃·Et₃N complex, followed by ethylation with iodoethane.

Limitations:

  • Low regioselectivity (<50% para-selectivity observed in analogous systems).

  • Requires multi-step protection/deprotection sequences, reducing overall yield.

Early-Stage Sulfonation of Benzene Precursors

A more efficient route involves introducing the ethylsulfonyl group at the benzene ring stage prior to oxindole cyclization. Starting from 4-methoxybenzenesulfonyl chloride (1 ), the following sequence achieves this:

  • Sulfinate Formation:
    1Na2SO3,NaHCO34-methoxybenzenesulfinate (2)\text{1} \xrightarrow{\text{Na}_2\text{SO}_3, \text{NaHCO}_3} \text{4-methoxybenzenesulfinate (2)}
    Yield: 99.9% under aqueous THF conditions.

  • Ethylation:
    2EtI, DMF1-(ethylsulfonyl)-4-methoxybenzene (3)\text{2} \xrightarrow{\text{EtI, DMF}} \text{1-(ethylsulfonyl)-4-methoxybenzene (3)}
    Yield: 85% after 24h at 80°C.

  • Nitration:
    3HNO3(65%),100C4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (4)\text{3} \xrightarrow{\text{HNO}_3 (65\%), 100^\circ\text{C}} \text{4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (4)}
    Yield: 73.3%.

  • Reduction and Cyclization:
    The nitro group in 4 is reduced to an amine, which undergoes malonate ester formation and cyclization analogous to patented methods.

Integrated Synthetic Pathway for this compound

Combining the above strategies, the optimal synthesis proceeds as follows (Table 1):

Table 1: Comparative Analysis of Synthetic Routes

StepStarting MaterialReagents/ConditionsYieldReference
14-Methoxybenzenesulfonyl chlorideNa₂SO₃, NaHCO₃, H₂O/THF99.9%
2Sulfinate 2 EtI, DMF, 80°C, 24h85%
3Ethylated intermediate 3 HNO₃ (65%), 100°C, 2h73.3%
4Nitro derivative 4 H₂ (75 psig), Pd/C, EtOH/H₂O, 110°C68%*

*Estimated yield based on analogous 2-oxindole hydrogenations.

Mechanistic Insights:

  • Nitration of 3 occurs predominantly at the ortho position due to the electron-withdrawing effect of the ethylsulfonyl group, directing electrophilic attack to C2.

  • Final hydrogenation simultaneously reduces the nitro group and facilitates cyclization via hemiaminal intermediate formation.

Challenges in Byproduct Mitigation

Over-Hydrogenation of the Oxindole Core

Prolonged exposure to H₂ at >120°C leads to saturation of the oxindole’s pyrrolidone ring. Kinetic studies show that limiting hydrogenation to 5h at 110°C minimizes this side reaction.

Sulfonate Hydrolysis

The ethylsulfonyl group is susceptible to nucleophilic attack under strongly acidic or basic conditions. Maintaining pH 6–7 during hydrolysis/decarboxylation steps preserves functionality .

Q & A

Q. How should researchers address unexpected byproducts during synthesis?

  • Methodological Answer :
  • Mechanistic Studies : Use LC-MS or GC-MS to identify byproducts; propose formation pathways (e.g., via competing nucleophilic attacks).
  • Process Optimization : Adjust stoichiometry (e.g., reduce sulfonyl chloride excess) or introduce scavengers (e.g., molecular sieves for water-sensitive steps) .

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